molecular formula C8H2F5N B3031174 2,6-Difluoro-3-(trifluoromethyl)benzonitrile CAS No. 1806333-92-5

2,6-Difluoro-3-(trifluoromethyl)benzonitrile

Cat. No.: B3031174
CAS No.: 1806333-92-5
M. Wt: 207.10
InChI Key: MSZXOQCUAPUNSY-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2F5N It is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a trifluoromethyl group at the 3 position, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzonitrile core. One common method includes the reaction of 2,6-difluorobenzonitrile with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may involve continuous flow reactors to ensure consistent production and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for the reduction of the nitrile group.

    Oxidation: Potassium permanganate or chromium trioxide can be used for the oxidation of the nitrile group.

Major Products Formed

Scientific Research Applications

2,6-Difluoro-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-3-(trifluoromethyl)benzonitrile is unique due to the combination of multiple fluorine atoms and a trifluoromethyl group, which imparts distinct chemical properties such as high electronegativity, thermal stability, and resistance to degradation. These properties make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2,6-difluoro-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5N/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZXOQCUAPUNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243039
Record name Benzonitrile, 2,6-difluoro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806333-92-5
Record name Benzonitrile, 2,6-difluoro-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806333-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2,6-difluoro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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